molecular formula C11H18N2O B13168552 9-(Cyclopropylmethyl)-3,9-diazabicyclo[4.2.1]nonan-4-one

9-(Cyclopropylmethyl)-3,9-diazabicyclo[4.2.1]nonan-4-one

Cat. No.: B13168552
M. Wt: 194.27 g/mol
InChI Key: RRKKJOBZWCDEPI-UHFFFAOYSA-N
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Description

9-(Cyclopropylmethyl)-3,9-diazabicyclo[421]nonan-4-one is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

The synthesis of 9-(Cyclopropylmethyl)-3,9-diazabicyclo[4.2.1]nonan-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the bicyclic core through a series of cyclization reactions. The reaction conditions often involve the use of strong bases and specific catalysts to ensure the correct stereochemistry and regioselectivity. Industrial production methods may involve optimization of these reactions to increase yield and purity, often utilizing continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

9-(Cyclopropylmethyl)-3,9-diazabicyclo[4.2.1]nonan-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced bicyclic structures.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, where reagents like alkyl halides can introduce new functional groups. The major products formed from these reactions depend on the specific reagents and conditions used, but they often include various functionalized derivatives of the original compound.

Scientific Research Applications

9-(Cyclopropylmethyl)-3,9-diazabicyclo[4.2.1]nonan-4-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 9-(Cyclopropylmethyl)-3,9-diazabicyclo[4.2.1]nonan-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

9-(Cyclopropylmethyl)-3,9-diazabicyclo[4.2.1]nonan-4-one can be compared to other bicyclic compounds, such as:

    9-Oxabicyclo[4.2.1]nonan-2-one: This compound has a similar bicyclic structure but contains an oxygen atom in the ring, leading to different chemical properties and reactivity.

    Bicyclo[3.3.1]nonane derivatives: These compounds have a different ring size and structure, resulting in distinct chemical and biological properties The uniqueness of 9-(Cyclopropylmethyl)-3,9-diazabicyclo[42

Properties

Molecular Formula

C11H18N2O

Molecular Weight

194.27 g/mol

IUPAC Name

9-(cyclopropylmethyl)-3,9-diazabicyclo[4.2.1]nonan-4-one

InChI

InChI=1S/C11H18N2O/c14-11-5-9-3-4-10(6-12-11)13(9)7-8-1-2-8/h8-10H,1-7H2,(H,12,14)

InChI Key

RRKKJOBZWCDEPI-UHFFFAOYSA-N

Canonical SMILES

C1CC1CN2C3CCC2CNC(=O)C3

Origin of Product

United States

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